REACTION_CXSMILES
|
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11].C(OC(=O)C)(=O)C>>[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11] |f:0.1.2.3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equipped with mechanical stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had cooled
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solid dried at 40° C. under a vacuum of 0.2 mm mercury for several hours
|
Name
|
magnesium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |